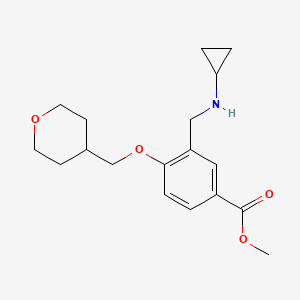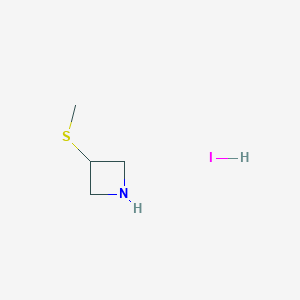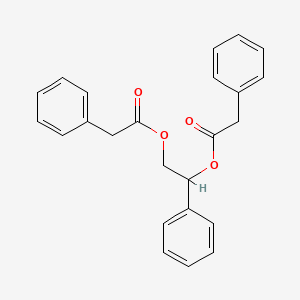
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core substituted with hydroxymethyl and methylethoxy groups, and esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester typically involves multi-step organic reactions. One common method starts with the esterification of benzoic acid derivatives. The hydroxymethyl and methylethoxy groups are introduced through specific substitution reactions. For instance, the hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The methylethoxy group can be introduced through an etherification reaction using isopropanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid might be employed to facilitate the reactions, and purification steps like distillation or recrystallization would be used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can mimic natural substrates, providing insights into biochemical processes.
Medicine
In medicine, this compound and its derivatives could be explored for their potential therapeutic properties. For example, the ester group might be modified to enhance drug delivery or bioavailability.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks or electrophilic substitutions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-(hydroxymethyl)-, methyl ester: Lacks the methylethoxy group, making it less hydrophobic.
Benzoic acid, 5-(1-methylethoxy)-, methyl ester: Lacks the hydroxymethyl group, affecting its reactivity.
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, ethyl ester: Has an ethyl ester group instead of a methyl ester, altering its solubility and reactivity.
Uniqueness
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester is unique due to the presence of both hydroxymethyl and methylethoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
methyl 3-(hydroxymethyl)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
AHDQMCDSASQAFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)







![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)

